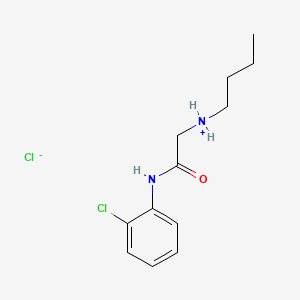
4-Hexen-3-one, 4-ethyl-2,2,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- is an organic compound with the molecular formula C₁₁H₂₀O. It is a ketone with a double bond in its structure, making it part of the enone family. This compound is characterized by its unique arrangement of ethyl and methyl groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- can be achieved through various organic reactions. One common method involves the aldol condensation of 4-ethyl-2,2,5-trimethyl-3-pentanone with acetaldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of high-purity 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-Hexen-3-ol,4-ethyl-2,2,5-trimethyl-.
Substitution: The double bond in the enone structure allows for electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying enone reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique aroma and chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- involves its interaction with various molecular targets. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical activities. The compound can also undergo conjugate addition reactions, forming adducts with nucleophiles such as thiols and amines.
Comparación Con Compuestos Similares
Similar Compounds
4-Hexen-3-one,4,5-dimethyl-: Similar enone structure but with different substituents.
4-Hexen-3-one,4-ethyl-2,2,5-trimethyl-: Similar structure but with variations in the position and type of substituents.
Uniqueness
4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- is unique due to its specific arrangement of ethyl and methyl groups, which influence its reactivity and physical properties. This distinct structure makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
68165-37-7 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
4-ethyl-2,2,5-trimethylhex-4-en-3-one |
InChI |
InChI=1S/C11H20O/c1-7-9(8(2)3)10(12)11(4,5)6/h7H2,1-6H3 |
Clave InChI |
BGNSODPYPPIQOP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C)C)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)-](/img/structure/B13794440.png)



![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)

![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)
![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
